molecular formula C16H18O B14225969 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- CAS No. 651020-96-1

1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)-

Cat. No.: B14225969
CAS No.: 651020-96-1
M. Wt: 226.31 g/mol
InChI Key: BMRDODXTKUETSA-MRXNPFEDSA-N
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Description

1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- is an organic compound with a unique structure that includes an alkyne group, a hydroxyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- can be synthesized through several methods. One common approach involves the reaction of a suitable alkyne with a phenyl-substituted aldehyde under basic conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- exerts its effects involves interactions with specific molecular targets. The alkyne and hydroxyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and result in specific biological effects.

Comparison with Similar Compounds

    1-Octyn-3-ol: A related compound with similar structural features but lacking the phenyl group.

    4-Ethenylidene-1-phenyl-1-butanol: Another compound with a similar phenyl and hydroxyl group but different alkyne positioning.

Uniqueness: 1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3R)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the phenyl group enhances its stability and potential interactions with biological targets compared to simpler analogs.

Properties

CAS No.

651020-96-1

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

InChI

InChI=1S/C16H18O/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14/h6-10,16-17H,2-3,5,11H2,1H3/t16-/m1/s1

InChI Key

BMRDODXTKUETSA-MRXNPFEDSA-N

Isomeric SMILES

CCCCC(=C=C)[C@@H](C#CC1=CC=CC=C1)O

Canonical SMILES

CCCCC(=C=C)C(C#CC1=CC=CC=C1)O

Origin of Product

United States

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